molecular formula C12H18ClN3O B1491482 2-Chloro-3-(4-(methoxymethyl)-4-methylpiperidin-1-yl)pyrazine CAS No. 2097999-08-9

2-Chloro-3-(4-(methoxymethyl)-4-methylpiperidin-1-yl)pyrazine

Cat. No. B1491482
CAS RN: 2097999-08-9
M. Wt: 255.74 g/mol
InChI Key: BCTWXNNJGZNSQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-(4-(methoxymethyl)-4-methylpiperidin-1-yl)pyrazine (abbreviated as 2-CMPP) is a heterocyclic compound belonging to the pyrazine family. It is a versatile compound with potential applications in many scientific fields. It is a highly reactive compound, and its reactivity can be used to synthesize various other compounds. In addition, it has several biochemical and physiological effects, which can be utilized in various scientific research applications.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-Chloro-3-(4-(methoxymethyl)-4-methylpiperidin-1-yl)pyrazine in lab experiments is its ability to act as an inhibitor of acetylcholinesterase. This allows researchers to study the effects of drugs on the central nervous system, and to study the pharmacokinetics and pharmacodynamics of drugs. However, there are some limitations to using this compound in lab experiments. For example, it can cause an increase in the amount of acetylcholine in the synaptic cleft, which can lead to adverse side effects such as nausea, dizziness, and headaches. Additionally, this compound can be toxic if ingested in large doses.

Future Directions

In the future, 2-Chloro-3-(4-(methoxymethyl)-4-methylpiperidin-1-yl)pyrazine could be used to study the role of acetylcholinesterase in other neurological disorders such as Parkinson's disease and Huntington's disease. Additionally, it could be used to study the effects of drugs on the central nervous system in more detail. Furthermore, this compound could be used to study the biochemical and physiological effects of other drugs, such as antidepressants and antipsychotics. Additionally, this compound could be used to study the effects of drugs on the immune system and to study the effects of drugs on gene expression. Finally, this compound could be used to study the effects of drugs on the cardiovascular system and to study the effects of drugs on the endocrine system.

Scientific Research Applications

2-Chloro-3-(4-(methoxymethyl)-4-methylpiperidin-1-yl)pyrazine has potential applications in several scientific research fields. It can be used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter acetylcholine. It has also been used to study the role of acetylcholinesterase in Alzheimer's disease. In addition, this compound can be used to study the effects of drugs on the central nervous system, and to study the pharmacokinetics and pharmacodynamics of drugs.

properties

IUPAC Name

2-chloro-3-[4-(methoxymethyl)-4-methylpiperidin-1-yl]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O/c1-12(9-17-2)3-7-16(8-4-12)11-10(13)14-5-6-15-11/h5-6H,3-4,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTWXNNJGZNSQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C2=NC=CN=C2Cl)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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